molecular formula C10H10ClF4NO2 B13524668 Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride

Cat. No.: B13524668
M. Wt: 287.64 g/mol
InChI Key: XIFKISUAEKBHSW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is a fluorinated aromatic amino acid ester hydrochloride. Its structure features a propanoate backbone with an amino group at the second carbon and a 2,3,4,5-tetrafluorophenyl substituent at the third carbon, esterified as a methyl ester and stabilized as a hydrochloride salt. The compound’s molecular formula is C₁₀H₁₀ClF₄NO₂, with a molecular weight of 287.45 g/mol (calculated).

Properties

Molecular Formula

C10H10ClF4NO2

Molecular Weight

287.64 g/mol

IUPAC Name

methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H9F4NO2.ClH/c1-17-10(16)6(15)3-4-2-5(11)8(13)9(14)7(4)12;/h2,6H,3,15H2,1H3;1H

InChI Key

XIFKISUAEKBHSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1F)F)F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The tetrafluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Fluorination Patterns

  • Target Compound : 2,3,4,5-Tetrafluorophenyl group (four fluorine atoms). This configuration maximizes electron-withdrawing effects and steric hindrance.
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8): Single para-fluorine substitution, reducing lipophilicity (logP ~1.2) compared to tetrafluoro derivatives .
  • (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate Hydrochloride (CAS 1958125-88-6): Difluorophenyl group with an acetate backbone (vs. propanoate), altering steric and electronic profiles .

Functional Group Modifications

  • (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: A nitro group at the para position, a strong electron-withdrawing substituent. This compound is a precursor to amine derivatives via reduction (e.g., sodium borohydride in isopropyl alcohol) .

Physicochemical Properties and Bioavailability

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Target Compound C₁₀H₁₀ClF₄NO₂ 287.45 2,3,4,5-Tetrafluorophenyl High lipophilicity (logP ~2.8); potential CNS drug intermediate
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl Moderate solubility; used in racemic mixture studies
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 4-Nitrophenyl Nitro-to-amine reduction pathway; synthetic intermediate
3,4,5-Trifluorophenylacetic Acid C₈H₅F₃O₂ 190.12 3,4,5-Trifluorophenyl Carboxylic acid functionality; agrochemical research
Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate HCl C₁₇H₁₉ClNO₃ 328.79 4-Methoxy-biphenyl Enhanced steric bulk; explored in kinase inhibitor synthesis

Key Observations:

  • Lipophilicity : Increasing fluorine atoms correlate with higher logP values (e.g., tetrafluoro target: logP ~2.8 vs. 4-fluoro: ~1.2), improving blood-brain barrier penetration but reducing aqueous solubility.
  • Reactivity : Nitro groups () enable reductive transformations, whereas methoxy groups () favor electrophilic substitution at ortho/para positions.
  • Molecular Weight : Bulkier substituents (e.g., biphenyl in ) increase molecular weight, impacting pharmacokinetics.

Biological Activity

Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H11ClF4N2O2
  • Molecular Weight : 284.65 g/mol
  • CAS Number : 2229507-34-8

The compound features a tetrafluorophenyl group, which is known to enhance lipophilicity and potentially influence biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that the compound can inhibit the proliferation of certain cancer cell lines. In vitro studies have shown significant cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been hypothesized to modulate neurotransmitter systems and provide protection against neurodegenerative conditions .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It is believed that the compound interacts with various signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
    • Table 1 summarizes the IC50 values observed in these studies:
    Cell LineIC50 (µM)Reference
    MCF-715.0
    PC-320.5
  • Neuroprotective Effects :
    • In a neurotoxicity model using SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress-induced apoptosis. The results indicated a reduction in reactive oxygen species (ROS) levels and an increase in cell survival rates .
    • Table 2 presents the results from this neuroprotective study:
    TreatmentCell Viability (%)ROS Levels (µM)Reference
    Control10010
    Methyl Compound (10 µM)856
    Methyl Compound (20 µM)754

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